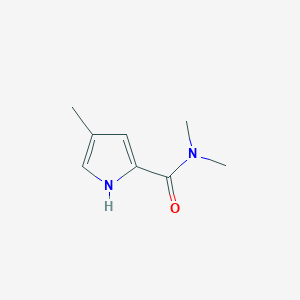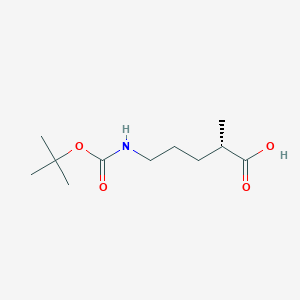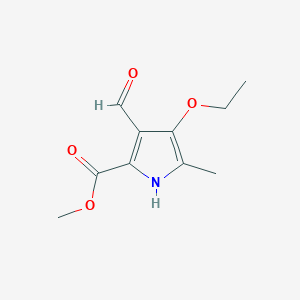![molecular formula C10H8N2O3 B12870739 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 2230-06-0](/img/structure/B12870739.png)
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound that features a unique cyclohepta[b]pyrrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate carboxylic acids with amines, followed by cyclization reactions under acidic or basic conditions. The use of catalysts such as methanesulfonic acid can enhance the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Indole: A bicyclic structure with significant biological and pharmacological properties.
Quinoline: A heterocyclic aromatic organic compound with applications in medicinal chemistry.
Uniqueness: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid stands out due to its unique seven-membered ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
2230-06-0 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
1-amino-2-oxocyclohepta[b]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-7-5-3-1-2-4-6(7)8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15) |
Clé InChI |
MOUUEBBFRIZAAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C(C(=O)N2N)C(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)


![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)

![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)


![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)


![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
